molecular formula C8H3IN2O B12868270 5-Iodobenzo[d]oxazole-2-carbonitrile

5-Iodobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12868270
M. Wt: 270.03 g/mol
InChI Key: BHSBSNQVRVELOC-UHFFFAOYSA-N
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Description

5-Iodobenzo[d]oxazole-2-carbonitrile: is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an iodine atom at the 5-position, and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the desired oxazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cyclization reactions using readily available reagents and catalysts. The use of metal-free cyclization processes and visible light irradiation can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions with other reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .

Scientific Research Applications

Chemistry: 5-Iodobenzo[d]oxazole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in exhibiting antibacterial, antifungal, and anticancer activities .

Industry: The compound is also utilized in material science for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it suitable for creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Iodobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the iodine atom and cyano group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 5-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the iodine atom at the 5-position and the cyano group at the 2-position. These functional groups impart distinct chemical reactivity and biological activity compared to other benzo[d]oxazole derivatives. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the cyano group contributes to its potential as a pharmacophore .

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

5-iodo-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H

InChI Key

BHSBSNQVRVELOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)C#N

Origin of Product

United States

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